1-Azido-2-methoxyethane

Description

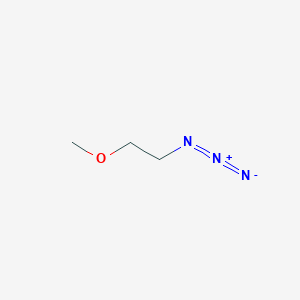

1-Azido-2-methoxyethane is an organic compound featuring a methoxy group (-OCH₃) and an azide group (-N₃) on adjacent carbon atoms of an ethane backbone. This compound is commercially available as a 50% solution in monoglyme, indicating its use in synthetic chemistry as a reactive intermediate or precursor .

Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-7-3-2-5-6-4/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUOOEBCMHJVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 1-Azido-2-methoxyethane and its analogs:

Key Observations:

- Chain Length and Complexity: this compound has the shortest carbon chain, while analogs like 1-Azido-2-(2-methoxyethoxy)ethane (C₅H₁₁N₃O₂) and 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane (C₇H₁₅N₃O₃) feature progressively longer ethoxy chains.

- Functional Group Variations : The substitution of methoxy with iodo in 1-Azido-2-(2-iodoethoxy)ethane introduces a halogen, making it a better leaving group for subsequent reactions (e.g., nucleophilic substitutions or cross-couplings) .

This compound:

- Azide Displacement : Replacing a halogen or tosylate group with sodium azide (NaN₃) on a methoxy-substituted ethane precursor.

Analogs:

- 1-Azido-2-(2-iodoethoxy)ethane : Synthesized via refluxing 2-(2-azidoethoxy)ethan-1-ol with NaI in acetone, followed by extraction with dichloromethane .

- 1-Azido-2-(2-methoxyethoxy)ethane : Likely prepared through similar azide displacement reactions on tosylated or iodinated precursors, as seen in related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.